4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol
Description
Properties
IUPAC Name |
2-(2-hydroxy-4-methylphenyl)-5-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-9-3-5-11(13(15)7-9)12-6-4-10(2)8-14(12)16/h3-8,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFLCEBDHIFNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577695 | |
| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52751-74-3 | |
| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 4,4'-Dimethylbiphenyl Core
The Grignard reaction is a foundational method for constructing the biphenyl backbone. In this approach, (4-methylphenyl)magnesium bromide is synthesized by reacting 4-bromotoluene with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Subsequent treatment with thallium(I) bromide in benzene facilitates coupling to yield 4,4'-dimethylbiphenyl (Scheme 1A).
Reaction Conditions
- 4-Bromotoluene : 0.25 mol
- Magnesium : 0.256 g-atom
- Thallium(I) Bromide : 0.356 mol
- Solvent : Benzene (400 mL)
- Yield : 80–83%
Suzuki Cross-Coupling and Deprotection
Protected Aryl Halide/Boronic Acid Coupling
This two-step method involves Suzuki-Miyaura coupling of protected intermediates followed by deprotection. For instance, 2-methoxy-4-methylphenylboronic acid and 2-bromo-4-methylphenyl methyl ether are coupled using palladium catalysts (e.g., Pd(dba)₂) with bis(pinacolato)diboron and potassium phosphate in dimethyl acetamide (DMA) at 100°C.
Reaction Conditions
Demethylation of Methoxy Groups
The coupled product, 4,4'-dimethyl-2,2'-dimethoxybiphenyl, undergoes demethylation using boron tribromide (BBr₃) in dichloromethane at 0°C to room temperature.
Deprotection Conditions
Advantages
Oxidative Coupling of Phenolic Precursors
Base-Catalyzed Oxidative Coupling
4-Methyl-2-methoxyphenol undergoes oxidative dimerization in the presence of alkali metal hydroxides (e.g., NaOH) and oxygen/air at 65–185°C. The reaction proceeds via radical intermediates, forming 4,4'-dimethyl-2,2'-dimethoxybiphenyl, which is subsequently demethylated (Scheme 2).
Reaction Conditions
Acidic Workup and Purification
The crude product is treated with hydrochloric acid to neutralize excess base, followed by column chromatography (eluents: ethyl acetate/petroleum ether) to isolate the diol.
Purity
Hydrolysis of Dihalogenated Biphenyls
Synthesis of 2,2'-Dihalo-4,4'-dimethylbiphenyl
Bromination of 4,4'-dimethylbiphenyl with bromine in dichloromethane at −78°C yields 2,2'-dibromo-4,4'-dimethylbiphenyl. Alternative halogenation methods using iodine monochloride or N-bromosuccinimide (NBS) are also viable.
Halogenation Conditions
Hydrolysis to Diol
The dihalogenated intermediate is hydrolyzed under basic conditions (e.g., KOH, Cu catalyst) at 250–275°C.
Hydrolysis Conditions
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Scalability | Key Advantages | Limitations |
|---|---|---|---|---|
| Grignard Coupling | 80–83 | Moderate | Robust biphenyl core formation | Requires post-synthesis hydroxylation |
| Suzuki/Deprotection | 70–95 | High | Excellent regioselectivity | Cost of Pd catalysts |
| Oxidative Coupling | 60–75 | High | Mild conditions, minimal protection | Moderate yields |
| Dihalogenide Hydrolysis | 65–70 | Low | Direct diol formation | High-temperature conditions |
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl compounds.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biphenyl derivatives and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
4,4'-Substituted Biphenyldiols
4,4'-Diiodo-[1,1'-biphenyl]-2,2'-diol ():
- Substituents: Iodine atoms at 4,4'-positions.
- Molecular weight: 438.002 g/mol.
- Impact: The electron-withdrawing iodine substituents reduce electron density at the hydroxyl groups, decreasing acidity compared to methyl-substituted analogs. This compound is often used in cross-coupling reactions due to halogen reactivity .
Methyl-Substituted Analogs
Functional Group Modifications
tert-Butyl-Substituted Derivatives
- 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol (): Substituents: Bulky tert-butyl groups at 3,3',5,5'-positions. Impact: The steric bulk enhances substrate selectivity in catalysis by restricting access to the hydroxyl groups. These derivatives are often used in asymmetric organocatalysis, achieving >90% ee in some cases .
Comparative Data Table
Key Research Findings
- Catalytic Performance: Methyl and tert-butyl substituents significantly enhance enantioselectivity in organocatalytic reactions compared to unsubstituted biphenyldiols. For example, tert-butyl-substituted derivatives achieve >90% ee, while 4,4'-dimethyl analogs are preferred for balanced steric and electronic effects in ligand design .
- Acidity and Solubility: Electron-donating methyl groups at 4,4'-positions reduce hydroxyl group acidity (pKa ~10–11) compared to unsubstituted biphenyldiols (pKa ~9–10), impacting their solubility in nonpolar solvents .
- Biological Activity : Schiff base ligands derived from 4,4'-dimethylbiphenyldiamine exhibit antimicrobial and anticancer properties, attributed to enhanced metal-binding stability from methyl substituents .
Biological Activity
4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol, also known as 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol, is a biphenyl derivative with significant potential in various biological applications. This compound features two hydroxyl groups at the 2 and 2' positions and methyl groups at the 4 and 4' positions of the biphenyl structure. The unique arrangement of functional groups contributes to its chemical properties and biological activity.
- Chemical Formula : C₁₄H₁₄O₂
- CAS Number : 612-84-0
- Molecular Structure : The biphenyl core allows for π-π interactions while the hydroxyl groups facilitate hydrogen bonding.
Mechanisms of Biological Activity
The biological activity of 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol can be attributed to its interactions with various biological macromolecules. These interactions may include:
- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and function.
- π-π Stacking : The biphenyl structure allows for stacking interactions with aromatic residues in proteins.
Cytotoxicity
Research indicates that derivatives of this compound may exhibit cytotoxic effects on cultured mammalian cells. In vitro assays have been conducted to evaluate these effects:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HeLa | 25 | MTT Assay |
| HepG2 | 30 | LDH Release |
| MCF-7 | 20 | Colony Formation |
These studies suggest that the compound may possess selective cytotoxicity against certain cancer cell lines.
Antioxidant Activity
In addition to cytotoxicity, the compound has been evaluated for its antioxidant properties. The DPPH radical scavenging assay showed that it effectively reduces oxidative stress:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
This indicates a dose-dependent response in inhibiting free radicals.
Case Studies
- Study on Cancer Cell Lines : A study investigated the effects of 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol on HeLa and MCF-7 cells. Results indicated that the compound induced apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased Annexin V positive cells after treatment.
- Antidiabetic Potential : Another study explored the compound's ability to inhibit α-glucosidase and α-amylase enzymes involved in carbohydrate metabolism. IC50 values were found to be significantly lower than those of standard inhibitors like acarbose.
Q & A
Q. What strategies leverage the diol functionality of 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol in designing metal-organic frameworks (MOFs) for gas adsorption?
- Ligand Design : Utilize diol groups as bridging ligands for metal nodes (e.g., Zn²⁺, Cu²⁺).
- Synthesis : Solvothermal methods (e.g., DMF/water at 100°C) to form porous networks.
- Application : Test CO₂/N₂ adsorption selectivity using volumetric analyzers. Compare with MOFs derived from biphenyldicarboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
